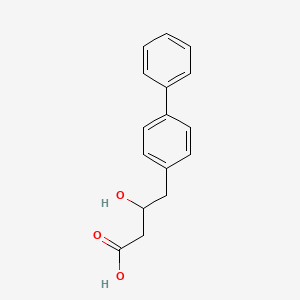

4-(p-Biphenylyl)-3-hydroxybutyric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(p-Biphenylyl)-3-hydroxybutyric acid, also known as this compound, is a useful research compound. Its molecular formula is C16H16O3 and its molecular weight is 256.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Hydroxy Acids in Drug Synthesis and Medical Applications

Bioactive Properties and Drug Synthesis : Hydroxy acids are utilized for their bioactive properties in drug and pro-drug synthesis, targeting bone, designing supramolecular or hybrid materials, and for analytical and medical imaging purposes (Sevrain et al., 2017). Their structural versatility makes them suitable for creating a variety of pharmacologically active compounds, potentially including derivatives of "3-Hydroxy-4-(4-phenylphenyl)butanoic acid".

Levulinic Acid in Drug Development : As a related example, levulinic acid, another biomass-derived compound, shows significant promise in cancer treatment and medical materials. It serves as a raw material for direct drug synthesis and for modifying chemical reagents or as linkers in pharmaceutical intermediates, showcasing the broader potential of hydroxy acids in medicine (Zhang et al., 2021).

Antioxidant Properties and Biological Activities

Structure-Activity Relationships : Hydroxycinnamic acids (HCAs), which share a functional relationship with hydroxy acids, exhibit significant antioxidant properties. Studies focusing on their structure-activity relationships (SARs) help in designing more potent antioxidant molecules for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013). This underscores the potential of "3-Hydroxy-4-(4-phenylphenyl)butanoic acid" and similar compounds in antioxidant applications.

Cosmetic and Dermatological Applications : Hydroxy acids are recognized for their multifaceted roles in cosmetic and therapeutic formulations, including effects on photoaging, acne, and pigmentation disorders. Their applications underscore the broad relevance of hydroxy acids in dermatological health and cosmeceutics (Kornhauser et al., 2010).

Environmental and Biotechnological Applications

Biodegradation of Aromatic Compounds : Escherichia coli and other microorganisms have been studied for their ability to biodegrade aromatic compounds, including hydroxy acids and their derivatives. This research is pivotal in understanding the environmental fate of such compounds and their potential in bioremediation efforts (Díaz et al., 2001).

Lactic Acid in Biotechnological Routes : Lactic acid, a key hydroxycarboxylic acid produced from biomass, is a precursor for many valuable chemicals, demonstrating the versatility of hydroxy acids in sustainable chemistry and biotechnology (Gao et al., 2011).

Propriétés

IUPAC Name |

3-hydroxy-4-(4-phenylphenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c17-15(11-16(18)19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15,17H,10-11H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJKZJVXMSWEYGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90988101 |

Source

|

| Record name | 4-([1,1'-Biphenyl]-4-yl)-3-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90988101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6845-17-6 |

Source

|

| Record name | 4-(p-Biphenylyl)-3-hydroxybutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006845176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-([1,1'-Biphenyl]-4-yl)-3-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90988101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl]methyl (2R,3S,6R)-3-hydroxy-6-methyl-4-oxotetrahydro-2H-pyran-2-yl dihydrogen diphosphate](/img/structure/B1204691.png)

![2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile](/img/structure/B1204711.png)

![(3-{[4-(Hydroxycarbamoyl)phenyl]carbamoyl}-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl)oxidanyl](/img/structure/B1204714.png)

![[1,1'-Biphenyl]-4-amine, N-(acetyloxy)-](/img/structure/B1204715.png)